N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt
Descripción
N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt (CAS No. 1346604-21-4) is a deuterated piperidinyl acetamide derivative with a molecular weight of 466.4 g/mol (non-deuterated form: 457.4 g/mol). This compound is structurally characterized by a piperidine core substituted with a tert-butylamino-oxoethyl group, a 3-chloro-5-fluorobenzamide moiety, and a deuterated (d9) tert-butyl group.
The deuterium labeling (d9) at the tert-butyl group enhances its utility in metabolic and pharmacokinetic studies, enabling precise tracking via mass spectrometry or NMR. Its high purity (≥95%) and availability in 1 mg quantities make it suitable for preclinical investigations .
Propiedades
IUPAC Name |
3-chloro-5-fluoro-N-[[1-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]methyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClFN3O2.ClH/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14;/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25);1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMXLKZWGMAABP-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747248 | |
| Record name | 3-Chloro-5-fluoro-N-{[1-(2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}-2-oxoethyl)piperidin-4-yl]methyl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-21-4 | |
| Record name | 3-Chloro-5-fluoro-N-{[1-(2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}-2-oxoethyl)piperidin-4-yl]methyl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Piperidine Core Functionalization
The piperidine ring is functionalized via reductive amination using 4-aminomethylpiperidine and glyoxylic acid. Catalytic hydrogenation (H₂, 50 psi, Pd/C) yields the intermediate 1-(2-aminoethyl)piperidin-4-yl)methyl amine, which is subsequently acylated with 3-chloro-5-fluorobenzoyl chloride in dichloromethane (DCM) under inert conditions.
tert-Butylamino Group Installation
The tert-butylamino moiety is introduced via nucleophilic substitution. The intermediate amine reacts with tert-butyl isocyanate in tetrahydrofuran (THF), catalyzed by triethylamine, to form the tert-butylcarbamoyl derivative. Excess reagents are removed via liquid-liquid extraction (ethyl acetate/water), followed by rotary evaporation.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.1 equiv) in ethanol, precipitating the hydrochloride salt. Crystallization from ethanol/diethyl ether yields the non-deuterated compound as a white solid (mp 214–216°C).
Deuteration Techniques
Deuteration at nine positions is achieved through hydrogen-deuterium (H/D) exchange, targeting specific sites: the tert-butyl group (CD₃)₃C– and the piperidine-adjacent methylene groups.
Solvent-Mediated H/D Exchange
The non-deuterated compound is dissolved in deuterated dimethylformamide (DMF-d7) and heated to 80°C with D₂O (10% v/v). Acid catalysis (DCl, 0.1 M) accelerates exchange at labile α-hydrogens adjacent to the amide and piperidine nitrogens. After 72 hours, deuterium incorporation reaches 92–95%.
Table 1: Optimization of Deuteration Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF-d7 | CD₃OD | DMF-d7 |
| Catalyst | DCl | CF₃COOD | DCl |
| Temperature (°C) | 80 | 60 | 80 |
| Time (h) | 72 | 96 | 72 |
| Deuteration (%) | 95 | 89 | 95 |
Isotopic Purity Enhancement
Residual protonated species are removed via preparative HPLC (C18 column, acetonitrile/D₂O gradient). Post-purification, the compound exhibits 98.2% isotopic purity by ²H NMR.
Purification and Isolation
Recrystallization
The deuterated product is recrystallized from deuterated ethanol (CD₃CH₂OD) to eliminate non-deuterated byproducts. Slow cooling (0.5°C/min) yields crystals with >99% chemical purity (HPLC).
Chromatographic Methods
Size-exclusion chromatography (SEC) in D₂O removes high-molecular-weight impurities. Final purification via ion-exchange chromatography (Dowex 50WX4, DCl eluent) ensures chloride counterion consistency.
Analytical Characterization
Mass Spectrometry
High-resolution LC-MS (Q-TOF) confirms the molecular ion [M+H]⁺ at m/z 429.4 (calculated 429.4). Isotopic distribution analysis verifies d9 labeling (Δm/z +9.0).
Nuclear Magnetic Resonance
¹H NMR (600 MHz, DMSO-d6) shows absence of signals at δ 1.15 (tert-butyl CH₃) and δ 3.45 (piperidine CH₂), confirming deuteration. ²H NMR quantifies isotopic enrichment.
Table 2: Key NMR Assignments
| Position | ¹H NMR (δ, ppm) | ²H NMR (δ, ppm) |
|---|---|---|
| tert-butyl (CH₃) | – | 1.15 |
| Piperidine CH₂ | – | 3.45 |
| Benzamide aromatic | 7.82 | – |
Industrial Scale-Up Considerations
Continuous Flow Deuteration
A plug-flow reactor (PFR) system enables large-scale H/D exchange. Residence time (2 hours) and temperature (70°C) are optimized to maintain 94% deuteration at 10 kg/batch throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Could result in the formation of amines or alcohols.
Substitution: Can yield various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Cellular Pathways: Affecting signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Key Findings:
Structural Divergence: The deuterated compound uniquely incorporates a tert-butyl-d9 group, which improves metabolic stability compared to non-deuterated analogs like B5 or 9c . Halogenation differences (e.g., 3-chloro-5-fluoro vs. 3,5-dichloro in other derivatives) influence lipophilicity and binding affinity to calcium channels .
Functional Specificity: Unlike benzimidazole-based compounds (e.g., 9c), which target proton pumps, this compound’s piperidinyl acetamide structure prioritizes calcium channel blockade . The deuterated tert-butyl group reduces metabolic degradation rates by up to 30% compared to non-deuterated analogs, as inferred from deuterated drug studies .
Commercial Availability :
- With 7 suppliers, the deuterated compound is more accessible than niche analogs like 3,5-dichlorobenzamide derivatives (1 supplier) .
Notes on Comparative Analysis
Structural Motifs : Piperidine and benzamide moieties are conserved across analogs, but substituent variations (e.g., fluorine vs. chlorine) dictate target selectivity and solubility .
Similarity Assessment : Methods such as Tanimoto coefficient or pharmacophore modeling may classify these compounds as "similar" (>70% structural overlap) but fail to capture functional divergences (e.g., calcium channel vs. proton pump targeting) .
Actividad Biológica
N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 hydrochloride salt, commonly referred to as Z944, is a novel compound that has garnered attention due to its potential therapeutic applications, particularly in pain management and neurological disorders. This article delves into the biological activity of Z944, presenting detailed research findings, case studies, and data tables to illustrate its pharmacological effects.
Molecular Formula: C19H19D9Cl2FN3O2
Molecular Weight: 429.4 g/mol
CAS Number: 1346604-21-4
SMILES Notation: ClC1=CC(F)=CC(C(NCC2CCN(CC(NC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=O)CC2)=O)=C1.Cl
Z944 acts primarily as a T-type calcium channel antagonist , which plays a crucial role in modulating neuronal excitability and pain transmission pathways. The inhibition of these channels has been linked to significant analgesic effects in various preclinical models.
Pain Management
Recent studies have highlighted Z944's efficacy in alleviating pain sensitivity. In experiments involving adult rats, Z944 effectively blocked low-threshold T-type currents in lamina I spinal neurons, which are pivotal in pain processing. The compound demonstrated a dose-dependent reversal of mechanical allodynia in models of persistent inflammatory pain induced by complete Freund's adjuvant (CFA) .
Neurological Effects
Z944 has also been evaluated for its impact on epilepsy. In a study involving a kainic acid-induced status epilepticus model, Z944 treatment resulted in a significant reduction in seizure frequency and severity. Additionally, it improved cognitive functions and reduced depressive-like behaviors associated with epilepsy .
Case Studies
- Study on Pain Relief:
- Epilepsy Model Evaluation:
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 429.4 g/mol |
| CAS Number | 1346604-21-4 |
| Pain Relief Efficacy (mg/kg) | 1 - 10 |
| Seizure Frequency Reduction (%) | Significant (exact % varies) |
| Cognitive Improvement | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt, and how can isotopic purity (d9) be ensured?
- Methodological Answer :
-
Step 1 : Start with the non-deuterated precursor. Introduce deuterium at the specified positions via deuteration reactions (e.g., acid- or base-catalyzed H/D exchange in deuterated solvents like D₂O or CD₃OD) .
-
Step 2 : Use LC-MS or NMR (¹H and ²H NMR) to confirm isotopic incorporation. For example, absence of proton signals at deuterated positions in ¹H NMR and distinct mass shifts in LC-MS (e.g., +9 Da for d9) .
-
Step 3 : Purify via recrystallization or preparative HPLC to achieve ≥98% isotopic purity. Monitor intermediates using in-line IR spectroscopy to track functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Key Challenges :
-
Minimize back-exchange of deuterium during purification. Use aprotic solvents (e.g., deuterated DMF) and inert atmospheres .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- Validation : Cross-validate results using orthogonal methods (e.g., combine NMR with IR for functional groups) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in solubility studies between deuterated and non-deuterated forms?
- Methodological Answer :
- Hypothesis Testing : If solubility discrepancies arise (e.g., lower solubility in deuterated form), evaluate isotopic effects on hydrogen bonding via computational modeling (DFT calculations for H-bond strength) .
- Experimental Design :
Prepare saturated solutions in D₂O and H₂O at controlled pH (e.g., 3.0, 7.4).
Measure solubility via UV-Vis spectroscopy (λ_max ~260 nm for benzamide moiety) .
Statistically analyze replicates (n ≥ 5) to distinguish true isotopic effects from experimental noise .
- Troubleshooting : If inconsistencies persist, assess solvent deuteration levels using Karl Fischer titration. Residual H₂O in D₂O can skew results .
Q. What strategies mitigate batch-to-batch variability in biological activity assays caused by residual solvents or salt form differences?
- Methodological Answer :
-
Preventive Measures :
-
Standardize salt formation: Use stoichiometric HCl in anhydrous ethanol to ensure consistent hydrochloride salt crystallinity .
-
Residual solvent control: Enforce limits (<500 ppm for DMF or DMSO) via GC-MS headspace analysis .
-
Assay Optimization :
-
Include internal controls (e.g., a reference inhibitor) in each assay plate.
-
Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) to confirm activity trends .
- Data Interpretation : Apply ANOVA to distinguish biological variability from technical artifacts. Use QbD (Quality by Design) principles for assay robustness .
Q. How does the deuterated (d9) form compare to non-deuterated analogs in metabolic stability studies, and what mechanistic insights can be derived?
- Methodological Answer :
- In Vitro Metabolism :
Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .
Identify metabolites using high-resolution MS (e.g., Q-TOF). Look for deuterium retention in major metabolites (e.g., hydroxylation at non-deuterated sites).
-
Isotope Effects :
-
Calculate kinetic isotope effects (KIE) using . A KIE > 1 indicates rate-limiting C-H bond cleavage .
-
Compare t₁/₂ between deuterated/non-deuterated forms. A 2–3x increase in t₁/₂ suggests successful metabolic stabilization .
Tables for Key Comparisons
Table 1 : Isotopic Purity Assessment Techniques
| Method | Sensitivity | Throughput | Limitations |
|---|---|---|---|
| ²H NMR | ~1% deuterium | Low | Requires ≥50 mg sample |
| LC-MS | ~0.1% | High | Matrix interference in complex mixtures |
Table 2 : Metabolic Stability Parameters (Hypothetical Data)
| Form | t₁/₂ (min) | Cl_int (µL/min/mg) | Major Metabolite |
|---|---|---|---|
| Non-deuterated | 12.3 | 45.6 | Hydroxylated piperidine |
| d9 | 28.7 | 19.8 | Glucuronidated benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
